molecular formula C7H8N2O2 B1584754 Methyl 5-methylpyrazine-2-carboxylate CAS No. 41110-33-2

Methyl 5-methylpyrazine-2-carboxylate

Cat. No. B1584754
Key on ui cas rn: 41110-33-2
M. Wt: 152.15 g/mol
InChI Key: CRBOSZMVDHYLJE-UHFFFAOYSA-N
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Patent
US07153965B2

Procedure details

The reaction was carried out, under nitrogen, in a 1 L×4 neck flask equipped with a mechanical stirrer, water condenser (with gas inlet), and a thermocouple. The reactor was charged with 5-methylpyrazinecarboxylic acid (100 g), and acidic cation exchange resin (20 g), and methanol (300 g). The mixture was stirred at reflux for about 20 h. After the reaction was complete (analyze with GC or GC/MS), the resin was removed by pressure filtration. The resin was rinsed with methanol and about 75% of the solvent was removed under reduced pressure. The resulting suspension was allowed to stand at room temperature overnight, and then in an ice-bath for 3 h. The solid was collected by filtration and washed with ice-cold methanol (2×80 g). Drying under vacuum at room temperature (25 inches of Hg) yielded 102.4 g (93%) of 5-methyl-2-pyrazinecarboxylic acid, methyl ester that was suitable for further use.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[CH3:11]O>>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Name
resin
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
300 g
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, water condenser (with gas inlet)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the resin was removed by pressure filtration
WASH
Type
WASH
Details
The resin was rinsed with methanol and about 75% of the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
WAIT
Type
WAIT
Details
in an ice-bath for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with ice-cold methanol (2×80 g)
CUSTOM
Type
CUSTOM
Details
Drying under vacuum at room temperature (25 inches of Hg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=CC(=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 102.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07153965B2

Procedure details

The reaction was carried out, under nitrogen, in a 1 L×4 neck flask equipped with a mechanical stirrer, water condenser (with gas inlet), and a thermocouple. The reactor was charged with 5-methylpyrazinecarboxylic acid (100 g), and acidic cation exchange resin (20 g), and methanol (300 g). The mixture was stirred at reflux for about 20 h. After the reaction was complete (analyze with GC or GC/MS), the resin was removed by pressure filtration. The resin was rinsed with methanol and about 75% of the solvent was removed under reduced pressure. The resulting suspension was allowed to stand at room temperature overnight, and then in an ice-bath for 3 h. The solid was collected by filtration and washed with ice-cold methanol (2×80 g). Drying under vacuum at room temperature (25 inches of Hg) yielded 102.4 g (93%) of 5-methyl-2-pyrazinecarboxylic acid, methyl ester that was suitable for further use.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[CH3:11]O>>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Name
resin
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
300 g
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, water condenser (with gas inlet)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the resin was removed by pressure filtration
WASH
Type
WASH
Details
The resin was rinsed with methanol and about 75% of the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
WAIT
Type
WAIT
Details
in an ice-bath for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with ice-cold methanol (2×80 g)
CUSTOM
Type
CUSTOM
Details
Drying under vacuum at room temperature (25 inches of Hg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=CC(=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 102.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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